

Spectroscopic Profile of 3-Cyclohexene-1,1-dimethanol: A Technical Guide

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Compound of Interest

Compound Name: 3-Cyclohexene-1,1-dimethanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of **3-Cyclohexene-1,1-dimethanol**, a versatile building block in organic synthesis. The document outlines the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for researchers. Detailed experimental protocols are provided to ensure reproducibility, and a visual representation of its synthesis pathway is included for enhanced understanding.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of **3-Cyclohexene-1,1-dimethanol**.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.7	Multiplet	2H	Olefinic protons (-CH=CH-)
~3.6	Singlet	4H	Methylene protons of the hydroxymethyl groups (-CH ₂ OH)
~2.1	Multiplet	4H	Allylic protons (-CH ₂ -CH=)
~1.8	Multiplet	2H	Aliphatic protons (-CH ₂ -)
~2.5	Broad Singlet	2H	Hydroxyl protons (-OH)

Note: Chemical shifts are referenced to a standard internal solvent signal.

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~127	Olefinic carbons (-CH=CH-)
~68	Methylene carbons of the hydroxymethyl groups (-CH ₂ OH)
~40	Quaternary carbon (C(CH ₂) ₂)
~25	Allylic carbons (-CH ₂ -CH=)
~22	Aliphatic carbon (-CH ₂ -)

Note: Chemical shifts are referenced to a standard internal solvent signal.

IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (alcohol)
~3025	Medium	=C-H stretch (alkene)
~2920	Strong	C-H stretch (alkane)
~1650	Medium	C=C stretch (alkene)
~1440	Medium	CH ₂ bend
~1040	Strong	C-O stretch (primary alcohol)

Mass Spectrometry Data

m/z	Relative Intensity	Possible Fragment
142	Moderate	[M] ⁺ (Molecular Ion)
124	Moderate	[M - H ₂ O] ⁺
111	Strong	[M - CH ₂ OH] ⁺
93	High	[M - CH ₂ OH - H ₂ O] ⁺ or Retro-Diels-Alder fragment
79	High	Cyclohexadienyl cation

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer.

- Sample Preparation: Approximately 10-20 mg of **3-Cyclohexene-1,1-dimethanol** was dissolved in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

- ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were obtained with proton decoupling. A spectral width of 0-220 ppm and a longer relaxation delay (5-10 seconds) were used to ensure quantitative observation of all carbon signals, including quaternary carbons.
- Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a standard FT-IR spectrometer.

- Sample Preparation: A small amount of liquid **3-Cyclohexene-1,1-dimethanol** was placed as a thin film between two potassium bromide (KBr) plates. Alternatively, for a solid sample, a KBr pellet was prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) was recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. A typical spectral range of 4000-400 cm⁻¹ was used with a resolution of 4 cm⁻¹.
- Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis was performed on a standard GC-MS system.

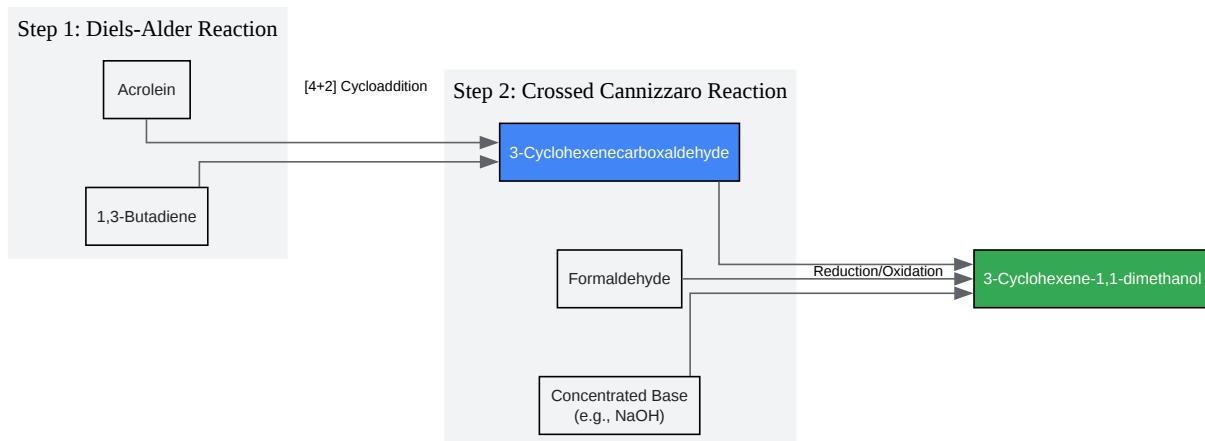
- Sample Preparation: A dilute solution of **3-Cyclohexene-1,1-dimethanol** was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Gas Chromatography: A small volume (typically 1 µL) of the solution was injected into the GC inlet. The sample was vaporized and carried by an inert gas (e.g., helium) through a

capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature was programmed to ramp from a low initial temperature to a final high temperature to ensure separation of the analyte from any impurities.

- **Mass Spectrometry:** As the compound eluted from the GC column, it entered the mass spectrometer's ion source. Electron ionization (EI) at 70 eV was used to generate charged fragments. The mass analyzer scanned a mass-to-charge (m/z) range of approximately 40-400 amu.
- **Data Analysis:** The resulting mass spectrum was analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern was compared with spectral libraries for confirmation.

Synthesis Workflow

The synthesis of **3-Cyclohexene-1,1-dimethanol** can be achieved through a two-step process starting from the Diels-Alder reaction of acrolein and 1,3-butadiene, followed by a crossed Cannizzaro reaction.

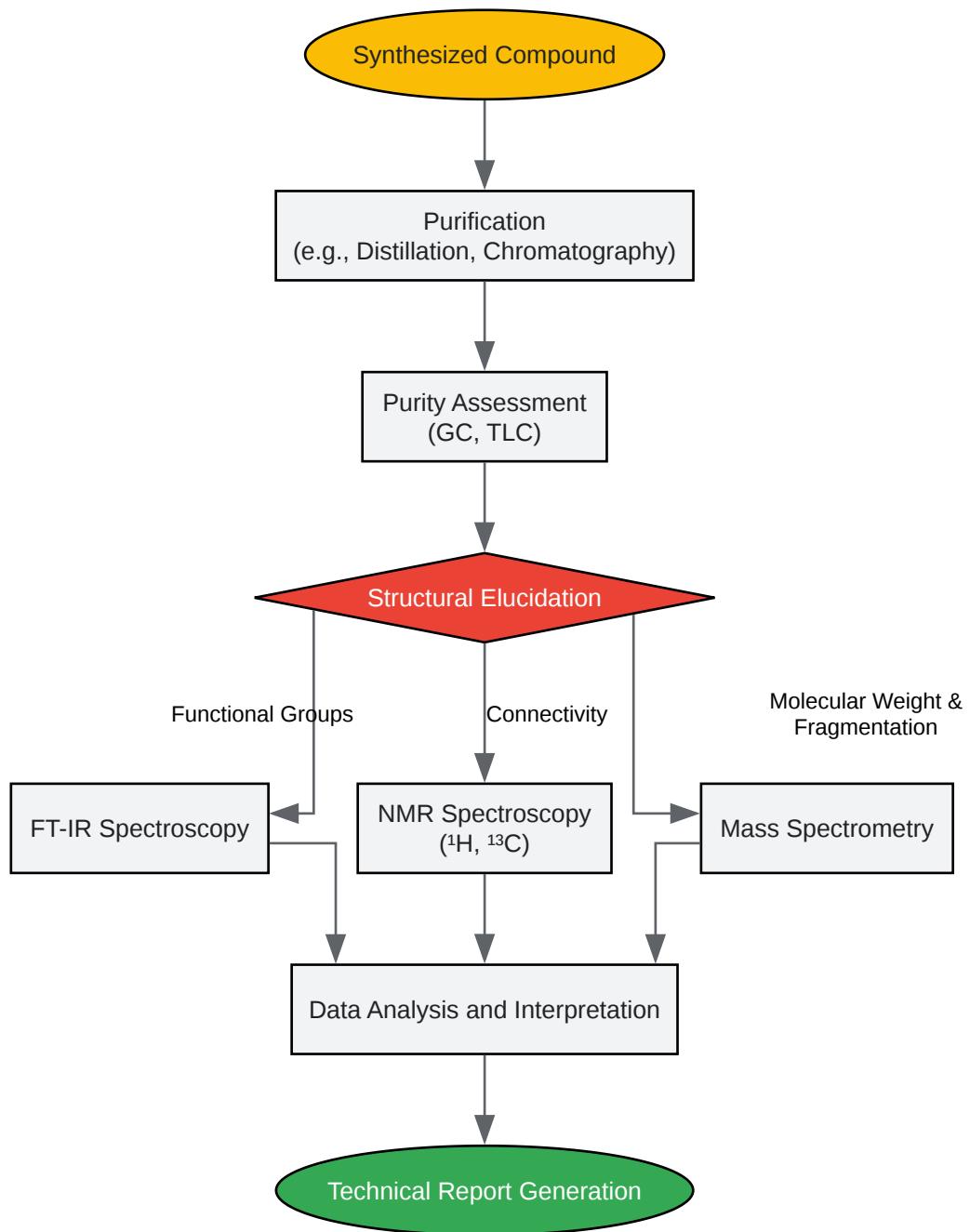


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Caption: Synthesis of **3-Cyclohexene-1,1-dimethanol**.

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the logical flow of experiments for the complete spectroscopic characterization of a synthesized organic compound like **3-Cyclohexene-1,1-dimethanol**.



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Caption: Experimental workflow for spectroscopic characterization.

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